3-Iodobenzoic acid
Overview
Description
Synthesis Analysis
3-Iodobenzoic acid can be synthesized through various methods, including the iodination of benzoic acid derivatives or the manipulation of other iodinated aromatic compounds. Notably, hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have been effectively utilized in oxidation reactions adjacent to carbonyl functionalities and at benzylic centers to form conjugated aromatic carbonyl systems (Nicolaou, Montagnon, Baran, & Zhong, 2002). Iodocyclization methods also provide a route to 3-iodobenzoic acid derivatives with the formation of 3-iodobenzo[b]furans (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).
Molecular Structure Analysis
The molecular structure of 3-iodobenzoic acid incorporates an iodine atom ortho to the carboxylic acid group, significantly influencing its reactivity and physical properties. Structural studies, including X-ray crystallography, provide insights into its geometric configuration and potential for forming supramolecular structures through halogen bonding and other non-covalent interactions (Ridenour, Carter, & Cahill, 2017).
Chemical Reactions and Properties
3-Iodobenzoic acid participates in various chemical reactions, including oxidative transformations mediated by hypervalent iodine reagents like IBX, which facilitate the dehydrogenation of amines and the oxidative cleavage of dithioacetals (Nicolaou, Mathison, & Montagnon, 2004). Additionally, it serves as a precursor in iodocyclization reactions leading to the synthesis of heterocycles and other functionalized aromatic compounds.
Physical Properties Analysis
The physical properties of 3-iodobenzoic acid, such as melting point, solubility, and vapor pressure, are influenced by its molecular structure. The presence of the iodine atom imparts significant density and polarizability, affecting its interactions with solvents and other molecules. Thermodynamic studies provide data on sublimation enthalpies and other thermophysical characteristics essential for its handling and application in synthesis (Tan & Sabbah, 1994).
Scientific Research Applications
Solid Phase Synthesis of γ-turn Mimetic Library
- Scientific Field : Organic Chemistry
- Application Summary : 3-Iodobenzoic acid is used in the solid phase synthesis of a γ-turn mimetic library . This involves creating a library of compounds that mimic the γ-turn structure found in peptides and proteins.
- Methods of Application : While the exact methods and parameters can vary, solid phase synthesis generally involves attaching the first amino acid to a resin, then sequentially adding the remaining amino acids one at a time. The 3-Iodobenzoic acid would be used as a building block in this process .
- Results or Outcomes : The result is a library of γ-turn mimetics, which can be used in further research to study protein folding and function .
Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff
- Scientific Field : Organic Chemistry, Pharmaceutical Chemistry, Agricultural Chemistry, Dye Chemistry
- Application Summary : 3-Iodobenzoic acid is used in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It serves as a versatile building block in the synthesis of various organic compounds.
- Methods of Application : The exact methods of application can vary widely depending on the specific synthesis or process. Generally, 3-Iodobenzoic acid would be used as a reagent or building block in these processes .
- Results or Outcomes : The outcomes can vary widely depending on the specific application. In general, the use of 3-Iodobenzoic acid can enable the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs .
UV Absorbing Background Electrolyte in Capillary Electrophoresis
- Scientific Field : Analytical Chemistry
- Application Summary : 3-Iodobenzoic acid is used as a UV absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
- Methods of Application : In capillary electrophoresis, a sample is injected into a capillary tube, and an electric field is applied to separate the components based on their charge and size. 3-Iodobenzoic acid is added to the electrolyte solution to absorb UV light, which can help improve the detection of the separated components .
- Results or Outcomes : The use of 3-Iodobenzoic acid as a UV absorbing background electrolyte can improve the sensitivity and resolution of capillary electrophoresis, enabling the effective separation and analysis of uncharged cyclodextrins and their derivatives .
Safety And Hazards
3-Iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .
properties
IUPAC Name |
3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWBCRPWVKFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-18-5 (hydrochloride salt) | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060682 | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzoic acid | |
CAS RN |
618-51-9 | |
Record name | 3-Iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74693 | |
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Record name | Benzoic acid, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-IODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ZCP9G95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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